9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0694917
InChI: InChI=1S/C22H25NO5/c1-26-17-10-12(11-18(27-2)22(17)28-3)19-20-13(6-4-8-15(20)24)23-14-7-5-9-16(25)21(14)19/h10-11,19,23H,4-9H2,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4
Molecular Formula: C22H25NO5
Molecular Weight: 383.4 g/mol

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

CAS No.:

Cat. No.: VC0694917

Molecular Formula: C22H25NO5

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione -

Specification

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
IUPAC Name 9-(3,4,5-trimethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Standard InChI InChI=1S/C22H25NO5/c1-26-17-10-12(11-18(27-2)22(17)28-3)19-20-13(6-4-8-15(20)24)23-14-7-5-9-16(25)21(14)19/h10-11,19,23H,4-9H2,1-3H3
Standard InChI Key MSWQHIBHMQVTTJ-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator